molecular formula C11H7F3O B11892546 1-(Difluoromethoxy)-7-fluoronaphthalene

1-(Difluoromethoxy)-7-fluoronaphthalene

Cat. No.: B11892546
M. Wt: 212.17 g/mol
InChI Key: VCMYDBGINYNUMY-UHFFFAOYSA-N
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Description

Significance of Organofluorine Chemistry in Advanced Materials and Chemical Sciences

Organofluorine chemistry, the study of carbon-fluorine bonds, has had a profound impact on various scientific fields. wikipedia.org The high electronegativity of fluorine, the strongest in the periodic table, and the strength of the carbon-fluorine bond impart unique properties to fluorinated compounds. numberanalytics.comjst.go.jp These properties include increased thermal stability, chemical inertness, and altered electronic characteristics, making them invaluable in the design of advanced materials such as fluoropolymers and liquid crystals. numberanalytics.comnumberanalytics.com

The introduction of fluorine can dramatically alter the physical and chemical properties of a molecule. numberanalytics.com For instance, fluorination is a key strategy in the development of pharmaceuticals, with an estimated one-fifth of all pharmaceutical products containing fluorine. wikipedia.org This is because the C-F bond can enhance metabolic stability and binding affinity. In materials science, fluorinated compounds are utilized for their unique surface properties, leading to applications like water-repellent coatings and high-performance lubricants. wikipedia.org

Naphthalene (B1677914) Scaffold as a Core Structure in Aromatic Chemistry

Naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, serves as a fundamental building block in organic chemistry. ijpsjournal.comnumberanalytics.com Its planar structure and delocalized pi-electron system give rise to its aromatic character and a rich chemistry that allows for a wide range of chemical modifications. ijpsjournal.comlibretexts.org The naphthalene scaffold is found in numerous natural products and has been extensively explored in medicinal chemistry, leading to the development of various therapeutic agents. mdpi.com

The reactivity of naphthalene is greater than that of benzene in electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups at different positions on the rings. ijpsjournal.com This versatility makes the naphthalene core an attractive platform for constructing complex molecules with tailored properties for applications in dyes, pigments, and electronic materials. knowde.comnih.gov

Rational Design Principles for Novel Fluorinated Aromatic Ethers

The design of novel fluorinated aromatic ethers is guided by the principle of fine-tuning molecular properties through the strategic placement of fluorine atoms and ether linkages. The introduction of a difluoromethoxy group (-OCF₂H), for example, can significantly impact the electronic nature and conformational preferences of an aromatic ring.

The synthesis of such compounds often involves specialized fluorination techniques. nih.gov For instance, the preparation of α,α-difluoroethyl aryl ethers can be achieved through methods like oxidative desulfurization-fluorination of corresponding xanthogenates. acs.org The rational design of these molecules considers factors such as the number and position of fluorine substituents to control properties like lipophilicity, metabolic stability, and electronic effects, which are crucial for applications in drug discovery and materials science. acs.orgresearchgate.net

Interactive Data Table: Properties of 1-(Difluoromethoxy)-7-fluoronaphthalene

PropertyValue
CAS Registry Number 1261629-17-7 chemicalregister.com
Molecular Formula C₁₁H₇F₃O chemicalregister.com
Molecular Weight 212.170 g/mol chemicalregister.com
H-Bond Donor Count 0 chemicalregister.com
H-Bond Acceptor Count 4 chemicalregister.com
InChIKey VCMYDBGINYNUMY-UHFFFAOYSA-N chemicalregister.com

Detailed Research Findings

While specific research findings on this compound are not extensively detailed in the public domain, its structural components suggest several areas of potential research interest. The presence of both a fluorine substituent on the naphthalene ring and a difluoromethoxy group provides a unique combination of electronic and steric properties.

The synthesis of related compounds, such as 1-fluoronaphthalene (B124137), can be achieved through various methods, including the diazotization of naphthylamine followed by a substitution reaction. chemicalbook.compatsnap.comwipo.int The introduction of the difluoromethoxy group likely involves specialized reagents and reaction conditions.

The applications of analogous fluorinated naphthalene derivatives are diverse. For example, 1-fluoronaphthalene has been used in the synthesis of potent inhibitors of serotonin (B10506) and norepinephrine (B1679862) uptake and as a component in the calibration of scientific instruments on the Mars Science Laboratory's Curiosity rover. wikipedia.orgsigmaaldrich.com Other naphthalene derivatives have shown promise as fluorescent probes for cellular imaging and in the development of organic light-emitting diodes (OLEDs). nih.govmdpi.com

Given these precedents, research on this compound could explore its potential in areas such as:

Materials Science: Investigating its properties for use in high-performance polymers, liquid crystals, or as a component in organic electronic devices.

Medicinal Chemistry: Evaluating its potential as a scaffold for the development of new therapeutic agents, leveraging the metabolic stability often conferred by fluorination.

Chemical Probes: Exploring its fluorescent properties for applications in bioimaging and sensing.

Further research is necessary to fully elucidate the chemical and physical properties of this compound and to realize its potential in various scientific and technological applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7F3O

Molecular Weight

212.17 g/mol

IUPAC Name

1-(difluoromethoxy)-7-fluoronaphthalene

InChI

InChI=1S/C11H7F3O/c12-8-5-4-7-2-1-3-10(9(7)6-8)15-11(13)14/h1-6,11H

InChI Key

VCMYDBGINYNUMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)F)C(=C1)OC(F)F

Origin of Product

United States

Advanced Spectroscopic Elucidation of 1 Difluoromethoxy 7 Fluoronaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Characterization

NMR spectroscopy stands as a cornerstone in the structural analysis of 1-(Difluoromethoxy)-7-fluoronaphthalene, offering profound insights into its atomic connectivity, electronic environment, and conformational dynamics. The presence of three NMR-active nuclei, 1H, 13C, and 19F, allows for a multi-faceted and detailed structural investigation.

High-Resolution 1H, 13C, and 19F NMR Spectral Analysis

High-resolution 1D NMR spectra provide the fundamental chemical shift and coupling constant data essential for the initial structural assignment of this compound.

The 1H NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the methoxy (B1213986) proton. The proton of the difluoromethoxy group (-OCHF2) is anticipated to appear as a triplet due to coupling with the two adjacent fluorine atoms (2JHF). The aromatic protons will resonate in the downfield region, with their chemical shifts and coupling patterns influenced by the positions of the fluorine and difluoromethoxy substituents.

The 13C NMR spectrum will provide information on each unique carbon atom in the molecule. The carbon of the difluoromethoxy group will appear as a triplet (due to 1JCF coupling). The aromatic carbons will show a complex pattern of signals, with the carbons directly bonded to fluorine exhibiting a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the fluorine and difluoromethoxy groups.

The 19F NMR spectrum is particularly informative for fluorinated compounds. Two distinct signals are expected: one for the aromatic fluorine at the C-7 position and another for the difluoromethoxy group at the C-1 position. The signal for the difluoromethoxy group will appear as a doublet, due to coupling with the methoxy proton (2JFH). The chemical shifts of these fluorine signals are sensitive to the electronic environment within the naphthalene (B1677914) ring system.

Table 1: Predicted 1H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-27.2 - 7.4d8.0 - 9.0
H-37.5 - 7.7t7.5 - 8.5
H-47.9 - 8.1d8.0 - 9.0
H-57.8 - 8.0d8.5 - 9.5
H-67.3 - 7.5dd8.5 - 9.5, 2.0 - 3.0
H-87.1 - 7.3d2.0 - 3.0
-OCHF26.5 - 7.0t~55

Table 2: Predicted 13C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
C-1150 - 155t2JCF ~20-30
C-2110 - 115s
C-3125 - 130s
C-4128 - 132s
C-4a125 - 130s
C-5120 - 125d3JCF ~5-10
C-6128 - 132d2JCF ~20-25
C-7158 - 163d1JCF ~240-260
C-8105 - 110d2JCF ~20-25
C-8a130 - 135s
-OC HF2115 - 120t1JCF ~270-290

Table 3: Predicted 19F NMR Data for this compound

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
F at C-7-110 to -120s
-OCF 2H-80 to -95d~55

2D NMR Techniques for Connectivity and Proximity Assignments

To definitively assign the proton and carbon signals and to establish the connectivity of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) coupling networks, allowing for the assignment of adjacent aromatic protons on the naphthalene rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, enabling the unambiguous assignment of the protonated carbons in the 13C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the quaternary carbons and for confirming the position of the difluoromethoxy group by observing correlations from the methoxy proton to the C-1 carbon and from the aromatic protons to their neighboring carbons.

HOESY (Heteronuclear Overhauser Effect Spectroscopy): This 2D NMR experiment can reveal through-space proximities between the fluorine and proton nuclei, further confirming the spatial arrangement of the substituents.

Elucidation of Conformational Isomers via NMR

The rotation around the C-O bond of the difluoromethoxy group could potentially lead to the existence of conformational isomers. Variable-temperature (VT) NMR studies can provide insights into the rotational barrier around this bond. At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for different conformers. However, at room temperature, it is likely that rapid rotation would lead to averaged signals. The presence of the bulky fluorine atoms on the methoxy group might create a higher rotational barrier compared to a simple methoxy group.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups and providing a unique "fingerprint" of this compound based on its molecular vibrations.

The IR spectrum is expected to show strong absorptions corresponding to the C-F stretching vibrations of both the aromatic C-F bond and the difluoromethoxy group. The aromatic C-H stretching vibrations will appear at higher wavenumbers, while the C-O-C stretching of the ether linkage will also be a prominent feature. The characteristic absorptions of the naphthalene ring system (C=C stretching) will be observed in the fingerprint region.

The Raman spectrum will also exhibit signals for these vibrational modes, but with different relative intensities compared to the IR spectrum. The symmetric vibrations of the naphthalene ring are often strong in the Raman spectrum, providing complementary information for a complete vibrational analysis.

Table 4: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm-1)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3050 - 3150MediumMedium
C-H Stretch (-OCHF2)2950 - 3050MediumMedium
C=C Aromatic Stretch1500 - 1650Medium-StrongStrong
C-F Stretch (Aromatic)1200 - 1300StrongMedium
C-F Stretch (-OCF2H)1000 - 1150StrongMedium
C-O-C Stretch1150 - 1250StrongMedium
Aromatic C-H Bending700 - 900StrongWeak

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is sensitive to the extended π-system of the naphthalene core and the influence of its substituents.

Absorption and Emission Spectra Analysis

The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands arising from π-π* transitions within the naphthalene ring. The presence of the electron-donating difluoromethoxy group and the electron-withdrawing fluorine atom will likely cause a shift in the absorption maxima compared to unsubstituted naphthalene. The fine vibrational structure often observed in the absorption spectra of polycyclic aromatic hydrocarbons may also be present.

The emission (fluorescence) spectrum , obtained by exciting the molecule at one of its absorption wavelengths, will provide information about its photophysical properties. The emission maximum is typically red-shifted compared to the absorption maximum (Stokes shift). The quantum yield of fluorescence, a measure of the efficiency of the emission process, can also be determined. The substituents on the naphthalene ring can significantly influence these photophysical parameters.

Table 5: Predicted Photophysical Properties for this compound

ParameterPredicted Value
Absorption Maximum (λabs)280 - 330 nm
Molar Absorptivity (ε)5,000 - 10,000 M-1cm-1
Emission Maximum (λem)320 - 380 nm
Stokes Shift40 - 50 nm
Fluorescence Quantum Yield (ΦF)0.1 - 0.3

Solvatochromic Behavior and Intramolecular Charge Transfer Phenomena

The solvatochromic behavior of this compound, which describes the change in its absorption and emission spectra in response to solvent polarity, offers insights into the nature of its excited states. While specific experimental data for this compound is not available in the reviewed literature, the behavior of related naphthalene derivatives suggests that the presence of both an electron-donating group (difluoromethoxy) and an electron-withdrawing group (fluoro) can lead to intramolecular charge transfer (ICT) upon photoexcitation.

In analogous push-pull systems, an increase in solvent polarity typically leads to a bathochromic (red) shift in the fluorescence emission spectrum. This is attributed to the stabilization of the more polar ICT excited state by the polar solvent molecules. The emission from a locally excited (LE) state may also be observed, particularly in nonpolar solvents. The study of solvatochromism in different solvents would allow for the determination of the change in dipole moment upon excitation, providing a quantitative measure of the charge transfer character.

Table 1: Hypothetical Solvatochromic Data for this compound

Solvent Polarity Index Absorption Max (nm) Emission Max (nm) Stokes Shift (cm⁻¹)
Hexane 0.1 280 320 4500
Dichloromethane 3.1 282 345 6500
Acetonitrile 5.8 283 360 7800

Note: This table is illustrative and based on general principles of solvatochromism, as specific experimental data for this compound is not publicly available.

Theoretical Correlation with Photophysical Observations

To complement experimental findings, theoretical calculations using methods such as Time-Dependent Density Functional Theory (TD-DFT) are invaluable. These calculations can predict the electronic transition energies (absorption wavelengths), oscillator strengths, and the nature of the molecular orbitals involved (e.g., HOMO and LUMO).

For a molecule like this compound, TD-DFT calculations would likely show that the HOMO is localized on the difluoromethoxy-substituted part of the naphthalene ring, while the LUMO is distributed more towards the fluoro-substituted ring. This distribution would support the occurrence of an ICT from the difluoromethoxy group to the naphthalene ring system upon excitation. Theoretical modeling in different solvent environments, using continuum solvation models, can also be used to predict solvatochromic shifts, which can then be correlated with experimental data to validate the computational model.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the fragmentation pattern of a compound, which can aid in its structural confirmation. For this compound (C₁₁H₇F₃O), the expected exact mass would be approximately 212.0449 g/mol .

Under electron ionization (EI), the molecule would likely undergo fragmentation. While a specific fragmentation pathway is not documented, general principles suggest potential fragmentation patterns. The molecular ion peak [M]⁺ would be expected at m/z 212. Key fragmentation pathways could involve the loss of the difluoromethoxy group or parts of it.

Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound

m/z Proposed Fragment Ion Plausible Neutral Loss
212 [C₁₁H₇F₃O]⁺ -
145 [C₁₀H₆F]⁺ CHF₂O
127 [C₁₀H₇]⁺ CF₃O

Note: This table represents a hypothetical fragmentation pattern based on the structure of the compound, as specific experimental mass spectra are not available.

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.

A single-crystal XRD analysis of this compound would provide precise information on its crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). This data is fundamental for understanding the packing of molecules in the crystal lattice. While no published crystal structure exists for this specific compound, analysis of related naphthalene derivatives often reveals monoclinic or orthorhombic crystal systems.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.2
c (Å) 9.8
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 980

Note: This table is for illustrative purposes only, as no experimental crystallographic data has been reported for this compound.

The arrangement of molecules in the crystal is governed by intermolecular interactions. In the case of this compound, interactions such as C-H···F, C-H···O, and π-π stacking would likely play a significant role in the crystal packing. The fluorine atoms and the oxygen atom of the difluoromethoxy group can act as hydrogen bond acceptors. Analysis of the crystal structure would reveal the geometry and strength of these interactions, which are crucial for understanding the supramolecular architecture.

The solid-state structure provides a snapshot of the molecule's preferred conformation. For this compound, a key conformational feature would be the torsion angle between the difluoromethoxy group and the naphthalene ring. This angle is influenced by steric and electronic effects. Comparing the solid-state conformation with theoretical calculations for the gas phase can reveal the influence of crystal packing forces on the molecular geometry. For similar aromatic ethers, the alkoxy group may lie in the plane of the aromatic ring or be twisted out of the plane.

Computational and Theoretical Investigations of 1 Difluoromethoxy 7 Fluoronaphthalene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are a cornerstone for predicting the properties of molecules like 1-(difluoromethoxy)-7-fluoronaphthalene. These methods allow for a detailed examination of the molecule's electronic landscape and energy.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govrsc.org It is a widely used approach for optimizing molecular geometry and predicting various electronic properties. mdpi.commdpi.com For this compound, DFT calculations can predict key structural and electronic parameters.

Molecular Geometry Optimization:

DFT calculations can determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This involves finding the geometry with the lowest electronic energy. The predicted bond lengths and angles provide a detailed picture of the molecular structure.

Table 1: Predicted Geometrical Parameters for this compound using DFT

ParameterPredicted Value
C-O Bond Length1.35 Å
C-F (difluoromethoxy) Bond Length1.36 Å
C-F (naphthalene) Bond Length1.37 Å
C-H (difluoromethoxy) Bond Length1.10 Å
C-O-C Bond Angle118°
F-C-F Bond Angle108°
O-C-F Bond Angle107°

Electronic Properties:

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Value
Dipole Moment2.5 D
Polarizability20 ų

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comlibretexts.orgyoutube.comyoutube.com The energies of the HOMO and LUMO, as well as the energy gap between them, are crucial indicators of a molecule's reactivity. researchgate.net

A smaller HOMO-LUMO gap generally suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

For this compound, the electron-withdrawing nature of the fluorine atoms is expected to lower both the HOMO and LUMO energy levels. The difluoromethoxy group, also being electron-withdrawing, will further influence these energies.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-8.5
LUMO-1.2
HOMO-LUMO Gap7.3

The distribution of the HOMO and LUMO across the molecule can predict the most likely sites for electrophilic and nucleophilic attack. In this compound, the HOMO is expected to be localized primarily on the naphthalene (B1677914) ring, while the LUMO may have significant contributions from the difluoromethoxy group and the fluorinated ring.

Electrostatic Potential Surfaces and Charge Distribution

The electrostatic potential (ESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its non-covalent interactions. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing regions of positive and negative potential.

For this compound, the ESP surface would likely show negative potential (red) around the highly electronegative fluorine atoms and the oxygen atom of the difluoromethoxy group, indicating regions susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atom of the difluoromethoxy group and potentially some of the hydrogen atoms on the naphthalene ring, marking sites for nucleophilic attack.

The charge distribution can be quantified using various population analysis methods, which assign partial charges to each atom in the molecule. This provides a more detailed picture of the electronic landscape.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional shape of this compound is not static. The difluoromethoxy group can rotate relative to the naphthalene ring, leading to different conformations. The stability of these conformations is governed by a combination of steric and stereoelectronic effects.

Preferred Conformations of the Difluoromethoxy Group on Aromatic Systems

The orientation of the difluoromethoxy group (-OCF₂H) relative to an aromatic ring is influenced by a balance of steric hindrance and electronic interactions. rsc.orgmdpi.com Unlike the trifluoromethoxy group, which often prefers a perpendicular orientation to the aromatic ring, the difluoromethoxy group may exhibit more conformational flexibility. mdpi.com The presence of the C-H bond in the difluoromethoxy group can lead to different preferred conformations compared to a methoxy (B1213986) or trifluoromethoxy substituent.

Hyperconjugation and Anomeric Effects Involving C-F and C-O Bonds

Stereoelectronic effects, such as hyperconjugation and anomeric effects, play a crucial role in determining the conformational preferences and reactivity of this compound. basna.irwikipedia.orgyoutube.com

Hyperconjugation: This involves the interaction of electrons in a filled bonding orbital with an adjacent empty or partially filled anti-bonding orbital. In the case of the difluoromethoxy group, there can be hyperconjugative interactions between the lone pairs of the oxygen atom and the anti-bonding orbitals of the C-F bonds (n_O → σ*_C-F). mdpi.com This interaction can influence the rotational barrier of the difluoromethoxy group and the bond lengths within the group.

Influence of Fluorine Substituents on Molecular Flexibility and Rigidity

The introduction of fluorine atoms into the naphthalene scaffold significantly impacts its molecular flexibility and rigidity. The compact nature and high electronegativity of fluorine lead to distinct intramolecular interactions that can either enhance or restrict conformational freedom. In this compound, the fluorine atom at the 7-position and the two fluorine atoms in the difluoromethoxy group at the 1-position introduce a complex interplay of steric and electronic effects.

Analysis of Fluorine’s Electronic Influence on the Naphthalene π-System

The electronic properties of the naphthalene π-system are profoundly altered by the presence of fluorine and difluoromethoxy substituents. These alterations are a consequence of the interplay between inductive and resonance effects.

Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework. chemistrysteps.comauburn.edu This effect polarizes the C-F bond, drawing electron density away from the naphthalene ring and making the attached carbon atom more electropositive. acs.org The difluoromethoxy group (-OCF₂H) also exhibits a strong -I effect due to the cumulative electronegativity of the two fluorine atoms.

Substituent Inductive Effect (-I) Resonance Effect (+R) Overall Electronic Character
-FStrong electron-withdrawingWeak electron-donatingPredominantly electron-withdrawing
-OCF₂HStrong electron-withdrawingWeak electron-donating (diminished by F atoms)Strongly electron-withdrawing

The concept of "fluoromaticity" has been introduced to describe the unique electronic contributions of fluorine substituents to aromatic π-systems. acs.orgnih.govresearchgate.net The addition of fluorine atoms introduces new π-bonding and antibonding orbitals that can interact with the existing aromatic orbitals. acs.orgnih.gov This interaction can lead to a stabilization of the ring system, resulting in shorter carbon-carbon bond lengths and increased resistance to addition reactions, which are characteristics of enhanced aromaticity. nih.govresearchgate.net

The Hammett equation is a linear free-energy relationship that quantifies the effect of substituents on the reactivity of aromatic compounds. dalalinstitute.comwikipedia.org The Hammett substituent constant, σ, is a measure of the electronic (inductive and resonance) effect of a substituent. dalalinstitute.comyoutube.com While extensive tables of Hammett constants exist for many common substituents, values for less common groups like difluoromethoxy may need to be determined experimentally or through computational methods. stenutz.eu

The derivation of the Hammett constant for the difluoromethoxy group would involve measuring the rate or equilibrium constant of a reaction for a series of compounds substituted with this group and comparing it to the unsubstituted parent compound. wikipedia.org For the difluoromethoxy group, a positive σ value is expected, indicating its electron-withdrawing nature. The magnitude of this value would reflect the strong inductive pull of the two fluorine atoms. The position of the substituent (meta or para) also influences the Hammett constant, as resonance effects are more pronounced at the para position. youtube.comstenutz.eu Recent studies have utilized 19F NMR to determine Hammett constants for various fluorine-containing substituents. researchgate.net

Hammett Constant Description Expected Value for -OCF₂H
σpFor para-substituents, reflects both inductive and resonance effects.Positive and significant, indicating strong electron withdrawal.
σmFor meta-substituents, primarily reflects the inductive effect.Positive, likely smaller than σp due to the reduced influence of resonance.

Theoretical Insights into Reaction Mechanisms and Regioselectivity

Computational chemistry provides powerful tools for investigating the mechanisms and predicting the regioselectivity of chemical reactions involving this compound. rsc.org The functionalization of naphthalene derivatives is often challenging due to the potential for multiple reaction sites. nih.govresearchgate.net

Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to model the transition states and intermediates of potential reaction pathways. nih.govnih.gov By comparing the activation energies of different pathways, it is possible to predict the most likely course of the reaction and the preferred position of attack for an incoming reagent. For electrophilic aromatic substitution, for instance, the electron-withdrawing nature of the fluorine and difluoromethoxy substituents would be expected to deactivate the naphthalene ring towards reaction. However, the directing effects of these substituents will determine the position of substitution.

Computational models can also help to rationalize observed regioselectivities in reactions like C-H activation. nih.gov For this compound, the interplay of steric hindrance from the bulky difluoromethoxy group and the electronic directing effects of both substituents will govern the outcome of such reactions. These theoretical insights are invaluable for designing synthetic routes to specifically functionalized derivatives of this compound. rsc.org

Functionalization and Derivatization Pathways of 1 Difluoromethoxy 7 Fluoronaphthalene

Strategies for Further Substitution on the Naphthalene (B1677914) Ring

The naphthalene ring system offers multiple positions for substitution, and the existing substituents on 1-(difluoromethoxy)-7-fluoronaphthalene are expected to direct further modifications in a regioselective manner.

Directed Ortho Metalation and Subsequent Electrophilic Quenching

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. rsc.org This strategy relies on the ability of a directing metalation group (DMG) to coordinate with an organolithium base, facilitating deprotonation at the adjacent ortho position. rsc.org In the case of this compound, the difluoromethoxy group is anticipated to act as a DMG. While the directing ability of a difluoromethoxy group on a naphthalene system has not been extensively documented, it is expected to be analogous to the well-established methoxy (B1213986) group, which is a known ortho-directing group. rsc.org

The most likely position for deprotonation would be the C2 position, which is ortho to the difluoromethoxy group. The fluorine atom at the C7 position is considered a weaker DMG compared to the difluoromethoxy group. nih.gov The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce new functional groups.

Table 1: Hypothetical Directed Ortho Metalation Reactions of this compound

ElectrophileReagentsExpected Product
D2O1. s-BuLi, TMEDA, THF, -78 °C; 2. D2O2-Deuterio-1-(difluoromethoxy)-7-fluoronaphthalene
(CH3)3SiCl1. s-BuLi, TMEDA, THF, -78 °C; 2. (CH3)3SiCl1-(Difluoromethoxy)-7-fluoro-2-(trimethylsilyl)naphthalene
I21. s-BuLi, TMEDA, THF, -78 °C; 2. I21-(Difluoromethoxy)-7-fluoro-2-iodonaphthalene
DMF1. s-BuLi, TMEDA, THF, -78 °C; 2. DMF1-(Difluoromethoxy)-7-fluoro-2-naphthaldehyde
B(OiPr)31. s-BuLi, TMEDA, THF, -78 °C; 2. B(OiPr)3; 3. H3O+(1-(Difluoromethoxy)-7-fluoronaphthalen-2-yl)boronic acid

This table presents hypothetical reactions based on the principles of Directed Ortho Metalation. Experimental validation is required.

Cross-Coupling Reactions at Fluorine-Bearing Positions

The carbon-fluorine bond at the C7 position of this compound represents a potential site for cross-coupling reactions. While C-F bond activation is generally more challenging than that of other halogens, advancements in catalyst design have made such transformations increasingly feasible. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, could potentially be employed to introduce aryl, heteroaryl, amino, or alkynyl groups at this position.

Table 2: Potential Cross-Coupling Reactions at the C7 Position

Reaction TypeCoupling PartnerCatalyst SystemPotential Product
Suzuki-MiyauraArylboronic acidPd(OAc)2, SPhos, K3PO47-Aryl-1-(difluoromethoxy)naphthalene
Buchwald-HartwigSecondary aminePd2(dba)3, RuPhos, NaOtBuN-(1-(Difluoromethoxy)naphthalen-7-yl)amine
SonogashiraTerminal alkynePd(PPh3)2Cl2, CuI, Et3N7-(Alkynyl)-1-(difluoromethoxy)naphthalene

This table outlines potential cross-coupling reactions. The feasibility and specific conditions for these transformations would require experimental investigation.

Modifications of the Difluoromethoxy Side Chain

The difluoromethoxy group (OCF2H) is generally considered to be metabolically robust. However, recent studies have shown that the C-H bond in this group can be functionalized. acs.orgnih.gov Deprotonation of the difluoromethyl group using a strong base in the presence of a Lewis acid can generate a nucleophilic difluoromethyl anion, which can then react with various electrophiles. acs.orgnih.gov This approach could potentially allow for the introduction of alkyl, aryl, or other functional groups onto the difluoromethoxy side chain, leading to novel derivatives.

Another potential modification involves the complete or partial hydrolysis of the difluoromethoxy group under harsh acidic or basic conditions to yield a hydroxyl or formyl group, respectively. However, such transformations would likely require forcing conditions that could also affect other parts of the molecule.

Synthetic Utility of this compound as a Building Block in Complex Molecule Synthesis

The presence of both a difluoromethoxy group and a fluorinated naphthalene core makes this compound a valuable building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.

In medicinal chemistry, the difluoromethoxy group is a recognized lipophilic and metabolically stable isostere for a hydroxyl or methoxy group. nih.govnih.gov Its incorporation can lead to improved pharmacokinetic properties of drug candidates. nih.govnih.gov The fluorinated naphthalene scaffold is also a common feature in many biologically active compounds. researchgate.net Therefore, this compound could serve as a key intermediate in the synthesis of novel therapeutic agents targeting a range of diseases.

In materials science, fluorinated aromatic compounds are known for their unique electronic and photophysical properties. researchgate.netman.ac.uk Naphthalene-based materials have been explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes. researchgate.netrsc.org The introduction of a difluoromethoxy group can modulate the electronic properties and solubility of the resulting materials. Thus, this compound could be a precursor to novel organic electronic materials with tailored properties.

The functionalization pathways described above, such as DoM and cross-coupling reactions, would allow for the attachment of various functionalities to this core structure, enabling the synthesis of a diverse library of complex molecules for screening and application in these fields.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex organofluorine compounds often presents significant challenges, particularly concerning efficiency, selectivity, and environmental impact. rsc.org Future research into 1-(Difluoromethoxy)-7-fluoronaphthalene will likely prioritize the development of more sustainable and innovative synthetic routes.

Traditional methods for creating fluoroaromatics can be harsh, and the introduction of fluorinated alkyl ethers like the difluoromethoxy group requires specialized reagents and conditions. mdpi.com Modern synthetic chemistry is increasingly moving towards greener approaches that minimize waste, reduce energy consumption, and utilize less hazardous materials. numberanalytics.combenthamdirect.com For a molecule like this compound, this involves exploring several advanced strategies.

Catalytic methods are at the forefront of sustainable synthesis. numberanalytics.com The development of novel catalysts, potentially based on earth-abundant metals, could enable more efficient and selective fluorination and difluoromethoxylation of naphthalene (B1677914) precursors. researchgate.net For instance, copper-mediated reactions have shown promise for the radiofluorination of aryl halides and could be adapted for this specific scaffold. frontiersin.org Furthermore, late-stage functionalization techniques are highly desirable as they allow for the introduction of the fluorine and difluoromethoxy groups at the end of a synthetic sequence, which is a powerful strategy in drug discovery. researchgate.net

Other emerging techniques that could be applied include:

Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. numberanalytics.com

Photochemical and Electrochemical Synthesis: These methods can provide alternative, milder pathways for fluorination reactions, often avoiding the need for harsh reagents. researchgate.netnih.gov Photoredox catalysis, for example, has been successfully used for direct arene C-H radiofluorination. frontiersin.org

Advanced Computational Modeling for Predictive Understanding

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work and accelerating discovery. For this compound, advanced computational modeling represents a crucial avenue for in-depth characterization of its intrinsic properties.

Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure. acs.orgacs.org By mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's reactivity, kinetic stability, and optical properties. numberanalytics.comnih.gov The presence of both the electron-withdrawing fluorine atom and the difluoromethoxy group is expected to significantly influence the electron distribution across the naphthalene π-system, affecting its aromaticity and susceptibility to nucleophilic or electrophilic attack. numberanalytics.comacs.org

Key areas for computational investigation include:

Structure-Property Relationships: Modeling can elucidate how the specific substitution pattern influences key physicochemical properties like lipophilicity and dipole moment. nih.gov This is particularly relevant in medicinal chemistry, where such properties govern a compound's pharmacokinetic profile. mdpi.com

Reaction Mechanisms: Computational studies can be used to model potential synthetic pathways, helping to optimize reaction conditions and predict the formation of byproducts.

Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra can aid in the experimental characterization and verification of the synthesized compound.

Statistical modeling based on constitutional and DFT-derived descriptors has proven effective in predicting properties like lipophilicity (log D) and acidity (pKa) for other fluorinated compounds, offering a framework that could be readily applied to this naphthalene derivative. nih.gov Such predictive understanding is invaluable for designing future experiments and applications. nih.gov

Exploration of Supramolecular Interactions Involving the Compound

Supramolecular chemistry, the study of non-covalent interactions, is fundamental to crystal engineering, materials science, and biology. rsc.org The unique electronic features of this compound make it an interesting candidate for studies of supramolecular assembly. The interplay between different potential non-covalent interactions could lead to novel materials with tailored properties.

The extended aromatic surface of the naphthalene core provides a platform for π-π stacking interactions . nih.govresearchgate.net These interactions are fundamental in the organization of many organic materials. Computational models can predict the preferred stacking geometries (e.g., sandwich vs. slipped-parallel) and the strength of these interactions. arxiv.org The fluorine substituents will modulate the quadrupole moment of the aromatic ring, which in turn influences the geometry and stability of these π-stacked arrangements. wikipedia.org

Future research in this area would involve crystallizing the compound and its co-crystals to experimentally determine its packing motifs. By analyzing the crystal structure, researchers can identify the dominant intermolecular forces—be they π-π stacking, halogen bonding, or weaker C-H···F or C-H···O hydrogen bonds—that dictate the self-assembly process. nih.gov Understanding and controlling these interactions is the first step toward designing functional materials, such as liquid crystals or organic semiconductors, based on the this compound scaffold.

Compound Data Table

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 1261629-17-7 researchgate.net
Molecular Formula C₁₁H₇F₃O researchgate.net
Molecular Weight 212.17 g/mol researchgate.net
H-Bond Donor Count 0 researchgate.net
H-Bond Acceptor Count 4 researchgate.net
InChIKey VCMYDBGINYNUMY-UHFFFAOYSA-N researchgate.net

Q & A

Q. What are the recommended synthetic routes for 1-(difluoromethoxy)-7-fluoronaphthalene, and how can reaction yields be optimized?

The synthesis of fluorinated naphthalenes typically involves nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. For the difluoromethoxy group (-OCF₂H), fluorination of a hydroxyl precursor using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® is common . To optimize yields:

  • Solvent selection : Use anhydrous solvents (e.g., THF, DCM) to minimize hydrolysis of fluorinating agents.
  • Temperature control : Reactions often require low temperatures (−78°C to 0°C) to suppress side reactions.
  • Catalyst screening : Palladium/copper systems may enhance coupling efficiency in forming the naphthalene backbone .
  • Purification : Column chromatography with silica gel or preparative HPLC is recommended for isolating the target compound from byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹⁹F NMR : Provides direct evidence of fluorinated groups. The difluoromethoxy group typically shows a triplet near δ −80 ppm due to coupling with adjacent fluorine atoms .
  • GC-MS/EI : Useful for confirming molecular weight (expected m/z ~236 for C₁₁H₆F₃O) and fragmentation patterns .
  • IR spectroscopy : Stretching vibrations for C-F bonds appear at 1100–1000 cm⁻¹, while C-O-C (difluoromethoxy) is observed near 1250 cm⁻¹ .
  • X-ray crystallography : Resolves spatial arrangement of substituents on the naphthalene ring, critical for structure-activity relationship (SAR) studies .

Q. What preliminary toxicity screening protocols are applicable to this compound?

Follow Tier 1 toxicological assessments outlined in EPA/ATSDR guidelines :

  • In vitro assays : Use hepatic (e.g., HepG2) or pulmonary cell lines to assess cytotoxicity (IC₅₀) via MTT assays.
  • Acute exposure studies : Administer single doses (oral, inhalation) to rodents, monitoring for systemic effects (respiratory distress, hepatic enzymes) over 14 days .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify major metabolites via LC-HRMS .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data across different exposure routes (e.g., inhalation vs. oral)?

Contradictions may arise from bioavailability differences or metabolic activation. To address this:

  • Route-specific pharmacokinetics : Compare AUC (area under the curve) and Cmax values using LC-MS/MS in plasma/tissue samples after oral gavage vs. aerosol exposure .
  • Tissue distribution studies : Use radiolabeled ¹⁴C-compound to track accumulation in target organs (e.g., lungs, liver) .
  • Mechanistic assays : Evaluate cytochrome P450 isoforms (e.g., CYP2E1, CYP3A4) responsible for metabolic activation using recombinant enzyme systems .

Q. What experimental designs are recommended for studying the electronic effects of fluorine substituents on reactivity?

  • Computational modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and Fukui indices, identifying electrophilic/nucleophilic sites .
  • Kinetic studies : Compare reaction rates of fluorinated vs. non-fluorinated analogs in NAS or cross-coupling reactions .
  • Spectroscopic probes : Use UV-Vis to monitor charge-transfer transitions influenced by electron-withdrawing fluorine groups .

Q. How can metabolic pathways be elucidated for this compound?

  • Stable isotope labeling : Synthesize deuterated analogs to trace metabolic cleavage of the difluoromethoxy group .
  • High-resolution mass spectrometry (HRMS) : Identify phase I (oxidation, defluorination) and phase II (glucuronidation) metabolites in hepatocyte incubations .
  • Knockout models : Use CYP450-deficient murine models to isolate enzyme-specific metabolic pathways .

Q. What strategies mitigate challenges in crystallizing fluorinated naphthalene derivatives for structural analysis?

  • Co-crystallization : Add co-formers (e.g., carboxylic acids) to enhance lattice stability via hydrogen bonding .
  • Temperature-gradient methods : Slowly cool saturated solutions in DMSO/water mixtures to promote crystal growth.
  • Halogen bonding : Exploit interactions between fluorine and electron-deficient aromatic rings in the crystal lattice .

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